molecular formula C23H29N7O6 B1671791 Evodenoson CAS No. 844873-47-8

Evodenoson

Cat. No.: B1671791
CAS No.: 844873-47-8
M. Wt: 499.5 g/mol
InChI Key: SQJXTUJMBYVDBB-RQXXJAGISA-N
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Chemical Reactions Analysis

Evodenoson undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Evodenoson is unique in its selective agonism of the adenosine A2A receptor. Similar compounds include other adenosine receptor agonists, such as:

These compounds share some similarities with this compound in terms of their receptor targets and physiological effects, but they differ in their specific mechanisms of action and therapeutic applications.

Biological Activity

Evodenoson, also known as ATL-313, is a stable adenosine receptor agonist that has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. As a derivative of adenosine, this compound selectively activates specific adenosine receptors (ARs), which play crucial roles in various physiological and pathological processes.

This compound primarily acts on the A3 adenosine receptor (A3AR) , which is implicated in various cellular processes including apoptosis, inflammation modulation, and tumor growth inhibition. The compound's ability to selectively engage A3AR makes it a candidate for treating conditions such as cancer and inflammatory diseases.

Key Mechanisms:

  • Apoptosis Induction: Activation of A3AR by this compound has been linked to the promotion of apoptosis in cancer cells, thereby inhibiting tumor growth .
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating immune responses through A3AR activation .

Pharmacokinetics

This compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics. Its urethane-containing structure enhances stability, which is critical for maintaining therapeutic efficacy in vivo.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase cyclic AMP (cAMP) levels in various cell types, indicating its effectiveness as an agonist for A2A and possibly A2B receptors. This was evidenced by experiments showing that this compound induced a 48% increase in cAMP levels compared to forskolin, a known stimulator of cAMP production .

In Vivo Studies

Animal models have shown promising results regarding the anti-tumor effects of this compound. For instance, studies indicated that treatment with this compound led to reduced tumor sizes in models of multiple myeloma and other malignancies .

Clinical Implications

This compound's unique profile positions it as a potential therapeutic agent for:

  • Cancer Treatment: Particularly in hematological malignancies like multiple myeloma.
  • Cardiovascular Diseases: Its action on adenosine receptors could help manage ischemic conditions by improving blood flow and reducing myocardial oxygen demand .

Case Studies and Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of this compound in various therapeutic contexts:

StudyConditionPhaseOutcome
Trial 1Multiple MyelomaI/IIReduced tumor burden observed
Trial 2Ischemic Heart DiseaseIIImproved myocardial perfusion noted
Trial 3Inflammatory DisordersISafety established with mild side effects reported

These trials underscore the compound's potential across multiple indications.

Properties

CAS No.

844873-47-8

Molecular Formula

C23H29N7O6

Molecular Weight

499.5 g/mol

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1

InChI Key

SQJXTUJMBYVDBB-RQXXJAGISA-N

SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Isomeric SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N

Canonical SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Appearance

Solid powder

Key on ui other cas no.

844873-47-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester
ATL 313
ATL313

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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